Superior Antagonist Potency at α3β4 Nicotinic Acetylcholine Receptors Compared to Prototypical Nicotinic Ligands
N-(2-chloroethyl)-3-pyridinecarboxamide exhibits exceptionally potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) subtype with an IC₅₀ of 1.8 nM, as determined by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in SH-SY5Y cells [1]. This potency substantially exceeds that of the clinically used non-selective nAChR antagonist mecamylamine (IC₅₀ ~3400 nM at α3β4) and the naturally occurring antagonist dihydro-β-erythroidine (IC₅₀ ~1900 nM at α3β4), representing approximately a 1900-fold and 1000-fold improvement in potency, respectively [2]. At the closely related α4β2 nAChR subtype, the compound maintains potent antagonism with an IC₅₀ of 12.0 nM, demonstrating broad yet potent nicotinic receptor engagement [1].
| Evidence Dimension | Antagonist potency at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 nM |
| Comparator Or Baseline | Mecamylamine: IC₅₀ = ~3400 nM; Dihydro-β-erythroidine: IC₅₀ = ~1900 nM |
| Quantified Difference | ~1900-fold more potent than mecamylamine; ~1000-fold more potent than dihydro-β-erythroidine |
| Conditions | Inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in human SH-SY5Y cells expressing α3β4 nAChR |
Why This Matters
This potency differential directly translates to reduced compound quantity requirements in cellular assays and enables functional antagonism at lower concentrations, minimizing off-target effects and conserving valuable research material.
- [1] EcoDrugPlus. (2025). Antagonist activity at human α3β4 nAChR receptor expressed in SH-SY5Y cells. View Source
- [2] Papke, R. L., et al. (2010). "Molecular dissection of nicotinic acetylcholine receptor subtype pharmacology." Journal of Neurochemistry, 113(3), 612-625. View Source
